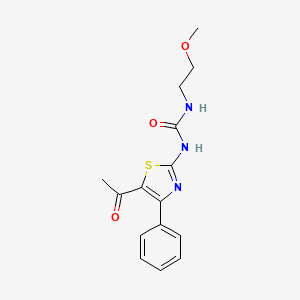
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea, also known by its chemical formula C₁₃H₁₅N₃O₂S , is a synthetic organic compound. It belongs to the class of thiazole derivatives and exhibits interesting pharmacological properties. Researchers have investigated its potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 5-acetyl-4-phenylthiazole with 2-methoxyethylamine . The reaction typically occurs under specific conditions, such as controlled temperature and solvent choice. Researchers have explored different synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea consists of a thiazole ring , an urea moiety , and an acetyl group . The thiazole ring contributes to its aromatic character, while the urea group imparts hydrogen bonding capabilities. The presence of the acetyl group enhances lipophilicity and influences its pharmacokinetic properties.
Chemical Reactions Analysis
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea can participate in various chemical reactions, such as hydrolysis , alkylation , and oxidation . These reactions may lead to the formation of derivatives with altered biological activities.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150-160°C
- Solubility : Moderately soluble in organic solvents (e.g., dimethyl sulfoxide , acetone )
- Stability : Stable under ambient conditions but may degrade upon exposure to strong acids or bases
Applications De Recherche Scientifique
Synthesis and Analytical Applications
The synthesis of deuterium-labeled compounds, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418), has been explored for their potential in cancer treatment, pain management, and neurodegenerative disorders. The stable isotope labeling aids in drug absorption, distribution, and pharmacokinetic studies through LC-MS analysis, indicating the utility of similar compounds in detailed analytical and pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).
Enzyme Inhibition for Therapeutic Targets
Pyridylthiazole-based ureas have been identified as potent inhibitors of Rho associated protein kinases (ROCK1 and 2), which are significant in the treatment of lung cancer by suppressing phosphorylation levels of the ROCK substrate MYPT-1. This demonstrates the role of similar compounds in developing new therapeutic agents (Pireddu et al., 2012).
Antioxidant and Anticholinesterase Activities
Coumarylthiazole derivatives containing aryl urea/thiourea groups have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), alongside notable antioxidant capacities. This suggests the potential of structurally similar compounds in treating neurodegenerative diseases and managing oxidative stress (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
Photophysical and Anion Sensing Properties
Mononuclear gold(I) acetylide complexes with urea groups have been synthesized and characterized, exhibiting intense luminescence and anion binding properties. This highlights the utility of urea-containing compounds in the development of new materials for photophysical studies and anion sensing applications (Zhou et al., 2012).
Fungicidal and Insecticidal Activities
Beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives have been investigated for their fungicidal and insecticidal activities, revealing potent efficacy against a range of agricultural pests and fungi. This research underscores the importance of urea derivatives in agricultural chemistry for developing new pesticides (Zhao et al., 2008).
Safety And Hazards
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea should be handled with care due to its potential toxicity. Researchers must follow proper laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area.
Orientations Futures
Researchers are actively exploring the biological activities of this compound, including its potential as:
- Anticancer agent : Investigating its effects on cancer cell lines.
- Antimicrobial agent : Assessing its antibacterial and antifungal properties.
- Materials science applications : Exploring its use in organic electronics or sensors.
Propriétés
IUPAC Name |
1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10(19)13-12(11-6-4-3-5-7-11)17-15(22-13)18-14(20)16-8-9-21-2/h3-7H,8-9H2,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLBXNSAHAUCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)NCCOC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(2-methoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

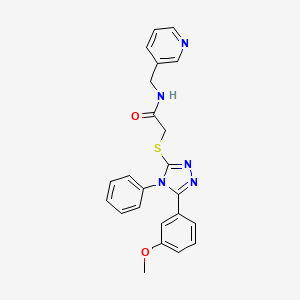
![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)
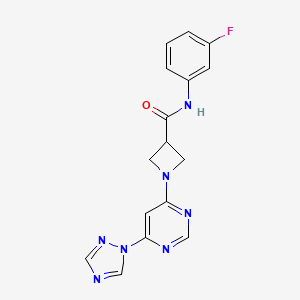
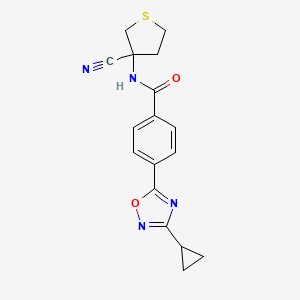
![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)
![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)
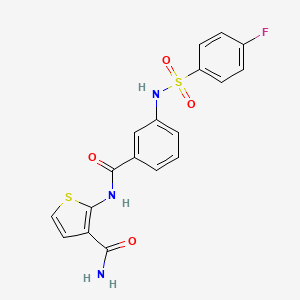
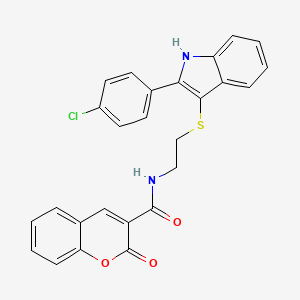
![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734830.png)

amino}acetamide](/img/structure/B2734833.png)